molecular formula C19H18BrN3O4S2 B2610811 N-(4-bromo-3-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922129-43-9

N-(4-bromo-3-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2610811
CAS No.: 922129-43-9
M. Wt: 496.39
InChI Key: SFWTXZRZRPBJIU-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H18BrN3O4S2 and its molecular weight is 496.39. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

The compound has potential applications in photodynamic therapy, particularly in cancer treatment. A study outlined the synthesis and characterization of similar compounds, highlighting their photophysical and photochemical properties. These properties are crucial for photodynamic therapy applications, as they can be used as photosensitizers for cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of these compounds make them suitable for Type II mechanisms in photodynamic therapy, which is a significant area of cancer treatment research (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Applications

Several derivatives of heterocyclic compounds, including those containing a sulfonamide thiazole moiety, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown good antimicrobial properties, making them potentially useful in developing new antimicrobial agents. One such derivative displayed significant anticonvulsive effects, highlighting the therapeutic potential of these compounds (Farag et al., 2012). Furthermore, other studies have synthesized and evaluated novel sulphonamide derivatives, which displayed good antimicrobial activity against various strains (Fahim & Ismael, 2019).

Enzyme Inhibition for Therapeutic Applications

Compounds structurally similar to N-(4-bromo-3-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide have shown potential as enzyme inhibitors, which is crucial for therapeutic applications. A study synthesized new derivatives with enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. These inhibitors are particularly significant for treating conditions like diabetes and Alzheimer's disease, respectively (Abbasi et al., 2019).

Dual Inhibitor Applications in Cancer and Viral Infections

The compound's structural analogs have been investigated as dual inhibitors of PI3K/mTOR, indicating their potential in cancer therapy and other diseases. The study's findings suggest that these compounds can inhibit PI3Kα and mTOR effectively, vital targets in cancer therapy (Stec et al., 2011).

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O4S2/c1-12-9-13(3-8-17(12)20)21-18(24)10-14-11-28-19(22-14)23-29(25,26)16-6-4-15(27-2)5-7-16/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWTXZRZRPBJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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